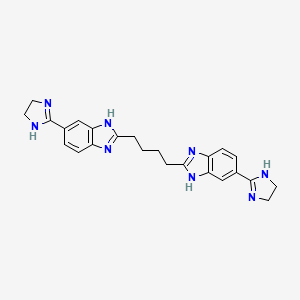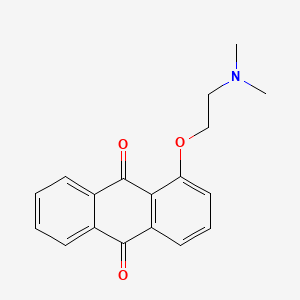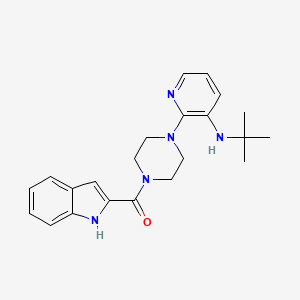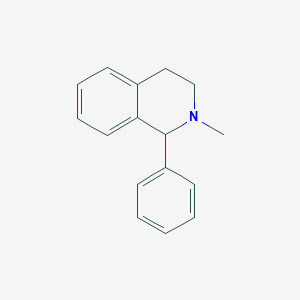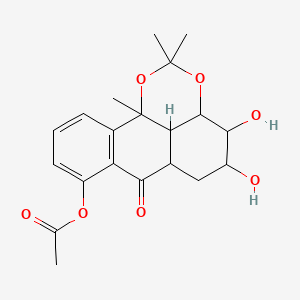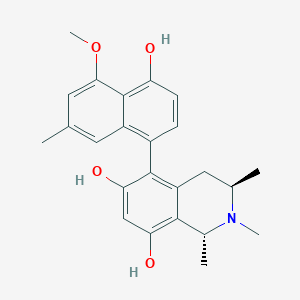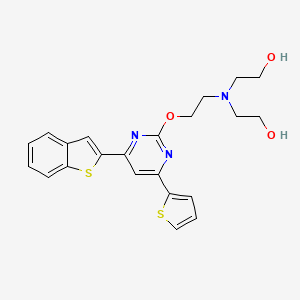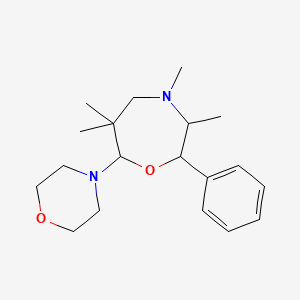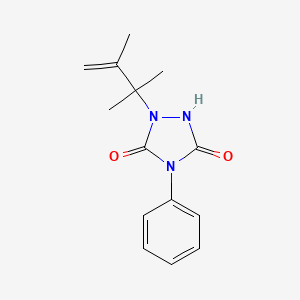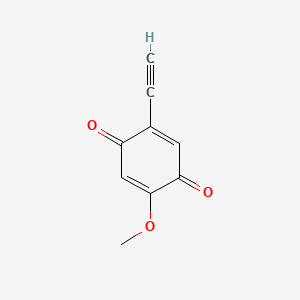
2-Ethynyl-5-methoxybenzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-methoxybenzo-1,4-quinone is a chemical compound with the molecular formula C9H6O3. It is a member of the quinone family, which is characterized by a six-membered aromatic ring with two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-methoxybenzo-1,4-quinone typically involves the reaction of 2-methoxybenzo-1,4-quinone with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives.
Scientific Research Applications
2-Ethynyl-5-methoxybenzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methoxybenzo-1,4-quinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynylbenzo-1,4-quinone
- 5-Methoxybenzo-1,4-quinone
- 2-Methoxybenzo-1,4-quinone
Uniqueness
2-Ethynyl-5-methoxybenzo-1,4-quinone is unique due to the presence of both ethynyl and methoxy groups on the quinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethynyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization .
Properties
CAS No. |
82511-23-7 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-ethynyl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H6O3/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
InChI Key |
ISBDNZMXGHATOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
